5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde
Description
Historical Context of Heterocyclic Furan-Thiomorpholine Hybrids
The exploration of heterocyclic compounds containing furan and thiomorpholine motifs traces its roots to the late 19th and early 20th centuries. Furan, first synthesized in 1870 by Heinrich Limpricht, emerged as a foundational heterocycle due to its aromatic properties and versatility in organic synthesis. Thiomorpholine, a sulfur-containing analog of morpholine, gained prominence later as researchers sought to modify the electronic and steric profiles of nitrogen-containing heterocycles. The fusion of these two systems—furan and thiomorpholine—represents a strategic advancement in heterocyclic chemistry, enabling the creation of hybrid molecules with tailored physicochemical properties. Early work in this area focused on modifying furan’s reactivity through functionalization at the 2- and 5-positions, as seen in the synthesis of furan-2-carbaldehyde derivatives. The incorporation of thiomorpholine, particularly in its oxidized sulfone form (1lambda⁴-thiomorpholin-1-one), introduced sulfur’s electron-withdrawing effects, enhancing stability and enabling participation in diverse reaction pathways.
Significance in Modern Organic and Medicinal Chemistry
5-(1-Oxo-1lambda⁴-thiomorpholin-4-yl)furan-2-carbaldehyde occupies a critical niche in contemporary research due to its dual functionality as a synthetic intermediate and a pharmacophore. The aldehyde group at the furan-2-position serves as a reactive handle for condensation and nucleophilic addition reactions, facilitating the construction of complex polyheterocyclic systems. Concurrently, the thiomorpholine sulfone moiety imparts metabolic stability and modulates solubility, making the compound a valuable scaffold in drug discovery. For instance, structurally analogous thiomorpholine-furan hybrids have demonstrated inhibitory activity against kinases and inflammatory mediators, underscoring their therapeutic potential. In materials science, the compound’s conjugated system and polarizable sulfur atom enable applications in optoelectronic materials, where furan’s π-electron density complements the sulfone’s electron-deficient character.
Nomenclature and IUPAC Classification
The systematic naming of 5-(1-Oxo-1lambda⁴-thiomorpholin-4-yl)furan-2-carbaldehyde follows IUPAC guidelines for heterocyclic compounds. Breaking down the structure:
- Furan : A five-membered aromatic ring with four carbon atoms and one oxygen atom, numbered such that the oxygen is at position 1.
- Substituents :
The full IUPAC name reflects this arrangement: 5-(1-Oxo-1lambda⁴-thiomorpholin-4-yl)furan-2-carbaldehyde. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉NO₄S |
| Molecular Weight | 243.24 g/mol |
| Hybridization | Furan (sp²), Thiomorpholine (sp³) |
| Functional Groups | Aldehyde, Sulfone, Tertiary Amine |
This nomenclature and structural breakdown provide a foundation for discussing synthetic pathways, reactivity, and applications in subsequent sections.
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
5-(1-oxo-1,4-thiazinan-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO3S/c11-7-8-1-2-9(13-8)10-3-5-14(12)6-4-10/h1-2,7H,3-6H2 |
InChI Key |
PQVOTEIXEBVZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Direct Heterocyclic Substitution on Furan-2-carbaldehyde
This approach involves the functionalization of furan-2-carbaldehyde with a thiomorpholine derivative via nucleophilic substitution or coupling reactions.
Step 1: Preparation of Furan-2-carbaldehyde
Commercially available or synthesized via Vilsmeier-Haack formylation of furan.Step 2: Activation of Furan-2-carbaldehyde
The aldehyde group can be activated through formation of an iminium intermediate or via electrophilic substitution at the 5-position.Step 3: Coupling with Thiomorpholine Derivatives
Nucleophilic substitution of activated furan-2-carbaldehyde with a thiomorpholine derivative bearing a suitable leaving group (e.g., halogen or acyloxy) under controlled conditions.
Multi-step Synthesis via Heterocyclic Intermediates
This involves constructing the heterocyclic core separately and then attaching it to the aldehyde-bearing furan ring.
Step 1: Synthesis of 4-Substituted Thiomorpholine
Using thiomorpholine as a starting material, functionalize at the 4-position with a keto or aldehyde precursor.Step 2: Formation of the Oxo-Thiomorpholine Ring
Oxidation of the sulfur atom to the sulfoxide or sulfone, or introduction of the keto group at the 1-position, as indicated in patent US11571420B2.Step 3: Coupling with Furan-2-carbaldehyde
Via nucleophilic addition or condensation reactions, linking the heterocycle to the aldehyde group on the furan ring.
Key Reactions and Conditions
| Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|
| Formylation of Furan | Vilsmeier reagent (POCl₃ + DMF), 0°C to room temperature | Synthesis of furan-2-carbaldehyde |
| Nucleophilic Substitution | Thiomorpholine derivatives with leaving groups (e.g., halides), base (e.g., K₂CO₃), inert solvent (DMF, DMSO), 50-150°C | Attachment of thiomorpholine moiety |
| Oxidation of Sulfur | Oxidants like m-CPBA, hydrogen peroxide, or tert-butyl hydroperoxide, room temperature | Oxidize sulfur to sulfoxide or sulfone, stabilize the heterocycle |
| Coupling Reaction | Lewis acids (e.g., TMSOTf), inert solvents (MeCN), elevated temperatures | Facilitate heterocyclic coupling |
Representative Synthetic Pathway
Step 1: Formylation of Furan
Furan is reacted with the Vilsmeier reagent to produce furan-2-carbaldehyde.
Step 2: Preparation of Thiomorpholine Derivative
Thiomorpholine is functionalized at the 4-position with a suitable leaving group, such as a halogen or acyloxy group, via nucleophilic substitution.
Step 3: Coupling of Heterocycle to Furan-2-carbaldehyde
The thiomorpholine derivative is reacted with furan-2-carbaldehyde under basic or Lewis acid catalysis, promoting nucleophilic attack at the aldehyde carbon.
Step 4: Oxidation to Form the Oxo-Substituted Heterocycle
The sulfur atom in the heterocycle is oxidized to the keto form, yielding the 1-oxo-1λ4-thiomorpholine ring attached to the furan core.
Notes on Optimization and Purification
- Temperature Control: Reactions involving heterocyclic coupling are optimized at 50-150°C to balance reactivity and selectivity.
- Solvent Choice: DMSO, acetonitrile, or DMF are preferred inert solvents for nucleophilic substitutions and coupling reactions.
- Protection/Deprotection: Hydroxyl or amino groups may require protection during multi-step synthesis to prevent side reactions.
- Purification: Techniques such as column chromatography, recrystallization, and preparative HPLC are employed to isolate pure compounds.
Research Findings and Patent Insights
- US11571420B2 describes the synthesis of pyrazine compounds with heterocyclic substitutions, emphasizing the use of inert solvents and Lewis acids for coupling, which can be adapted for thiomorpholine derivatives.
- US6762170B1 details the synthesis of purin-9-yl tetrahydrofuran derivatives, highlighting the importance of protecting groups and oxidation steps, relevant for oxidizing sulfur in heterocycles.
Summary Table of Preparation Methods
| Method | Advantages | Limitations | Applicable Conditions |
|---|---|---|---|
| Direct heterocyclic substitution on furan | Simplifies synthesis, fewer steps | Regioselectivity challenges | 50-150°C, inert solvents |
| Multi-step heterocycle construction | High control over functional groups | Longer synthesis time | 50-150°C, Lewis acids, protected intermediates |
| Oxidation of sulfur in heterocycle | Stabilizes keto form | Requires careful oxidation control | Room temperature to mild heating |
Chemical Reactions Analysis
Types of Reactions
5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Thermodynamic Properties
Table 1: Comparative Physical and Thermodynamic Data
Key Observations :
- Melting Points : Chlorophenyl derivatives exhibit higher m.p. (126–128°C for 1a) compared to thiophene analogues (88–90°C for 1b), suggesting stronger crystal packing in furans. The thiomorpholin derivative’s m.p. is unreported but may align with polar substituents like nitro groups (expected >150°C).
- Thermodynamics : Nitro-substituted furans show high sublimation enthalpies (ΔsubH° ~90–100 kJ/mol) , indicating low volatility. The thiomorpholin group’s sulfur-oxo moiety may enhance intermolecular forces (e.g., dipole interactions), increasing ΔsubH° compared to chlorophenyl or oxazepane derivatives.
- Stability : Formation enthalpies (ΔfH°) for nitro derivatives range from -250 to -300 kJ/mol , suggesting moderate stability. Thiomorpholin’s electron-withdrawing effects could further stabilize the compound, though direct measurements are needed.
Electronic and Functional Group Effects
- Chlorophenyl vs.
- Thiomorpholin vs. This may improve solubility in polar solvents or enhance binding in biological systems.
- Thiophene vs. Furan : Thiophene’s aromaticity and larger atomic radius (sulfur vs. oxygen) reduce reactivity in nucleophilic substitutions, as seen in 1b’s lower yield .
Biological Activity
5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial efficacy, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furan ring substituted with a thiomorpholine moiety and an aldehyde group. The structural formula can be represented as follows:
Where , , , , and depend on the specific substituents in the thiomorpholine and furan structures.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde against various bacterial strains.
Efficacy Against Bacterial Strains
A study evaluated the compound's antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, demonstrating its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Salmonella typhi | 12 | 64 µg/mL |
| Bacillus subtilis | No activity | N/A |
Table 1: Antibacterial activity of 5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde
The compound showed a broad spectrum of activity, particularly effective against Staphylococcus aureus and Escherichia coli, while exhibiting no effect on Bacillus subtilis.
The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of the thiomorpholine ring is believed to enhance membrane permeability, allowing for increased uptake of the compound into bacterial cells.
Anticancer Activity
In addition to its antimicrobial properties, 5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
In vitro Studies
In vitro assays were conducted on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 12 |
| A549 (lung cancer) | 15 |
Table 2: Anticancer activity of 5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Studies
Several case studies have documented the therapeutic applications of compounds related to furan derivatives. For instance, compounds similar to 5-(1-Oxo-1lambda4-thiomorpholin-4-yl)furan-2-carbaldehyde have shown promise in treating infections caused by resistant bacterial strains and in targeting specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
